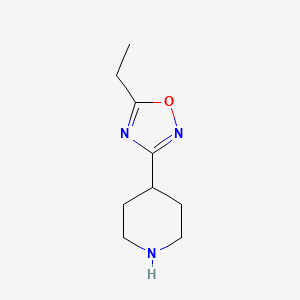

9,9-Diphenyl-9H-fluoren-2-amine

Overview

Description

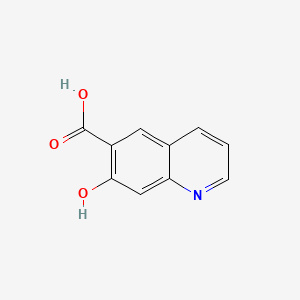

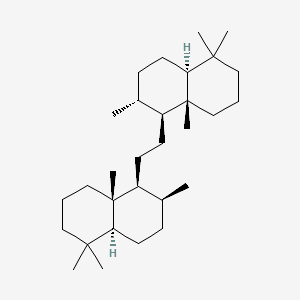

9,9-Diphenyl-9H-fluoren-2-amine is an organic fluorene compound . It has a molecular weight of 333.43 and its molecular formula is C25H19N . It is used as a pharmaceutical intermediate and an important intermediate in the synthesis of optoelectronic materials .

Synthesis Analysis

While specific synthesis methods for 9,9-Diphenyl-9H-fluoren-2-amine were not found in the search results, it’s known that it can be used in the synthesis of other compounds. For instance, it has been used in the development of two new pyrene-based organic molecules, SPy and DPy, for organic light-emitting diode (OLED) applications .Molecular Structure Analysis

The InChI code for 9,9-Diphenyl-9H-fluoren-2-amine is1S/C25H19N/c26-20-15-16-22-21-13-7-8-14-23 (21)25 (24 (22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H,26H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

9,9-Diphenyl-9H-fluoren-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

9,9-Diphenyl-9H-fluoren-2-amine is used in the fabrication of OLEDs . Two new bipolar materials were designed and synthesized: N1 - (9,9-diphenyl-9 H -fluoren-2-yl)- N1 - (4,6-diphenylpyrimidin-2-yl)- N4, N4 -diphenylbenzene-1,4-diamine (FLU-TPA/PYR) and N1 - (4- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)- N1 - (9,9-diphenyl-9 H -fluoren-2-yl)- N4, N4 diphenylbenzene-1,4-diamine (FLU-TPA/TRZ). These materials were applied in yellow phosphorescent and non-doped fluorescent OLEDs .

Fluorescent Emitter

The compound is used as a fluorescent emitter in OLEDs . The FLU-TPA/PYR host-based yellow PhOLED device showed better maximum current, power, and external quantum efficiencies .

Host Material for OLEDs

9,9-Diphenyl-9H-fluoren-2-amine is used as a host material in OLEDs . The observed efficiencies were better than those of the triazine-based FLU-TPA/TRZ .

4. Blue Fluorescent Organic Light-Emitting Diodes (FOLEDs) The compound is used in the development of highly efficient blue FOLEDs . The full-width at half-maximum (FWHM) of the emission spectrum can be tuned by introducing different amounts of 9,9-diphenyl- N -phenyl-9H-fluoren-2-amine on pyrene units .

5. Thermally Activated Delayed Fluorescence (TADF) Sensitization Strategy 9,9-Diphenyl-9H-fluoren-2-amine is used in the TADF sensitization strategy for highly efficient blue OLEDs . The blue fluorescent OLEDs utilizing DPy as emitters achieve a maximum external quantum efficiency (EQE) of 10.4% with the electroluminescence (EL) peak/FWHM of 480 nm/49 nm .

Synthesis of Complex Organic Molecules

9,9-Diphenyl-9H-fluoren-2-amine, possessing an amine group and two phenyl rings, is a potential building block for more complex organic molecules. Researchers might investigate its use in synthesizing new pharmaceuticals, functional materials, or organic catalysts.

Safety and Hazards

The compound is classified as a skin irritant and may cause serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known to be an organic fluorene compound used as a pharmaceutical intermediate and an important intermediate in the synthesis of optoelectronic materials .

Mode of Action

It is known that the compound has a highly twisted structure, and the increase of molecular distance in the film state can result in the suppression of a larger spatial highest occupied molecular orbital (homo) .

Biochemical Pathways

It is known that the compound can be used in the synthesis of optoelectronic materials, suggesting it may play a role in pathways related to light emission and absorption .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could impact its bioavailability.

Result of Action

It is known that the compound can be used in the synthesis of optoelectronic materials, suggesting it may have effects related to light emission and absorption .

properties

IUPAC Name |

9,9-diphenylfluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRGCMXCVJPWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743496 | |

| Record name | 9,9-Diphenyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Diphenyl-9H-fluoren-2-amine | |

CAS RN |

1268519-74-9 | |

| Record name | 9,9-Diphenyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-9,9-diphenylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbonic acid, 4-(1,1-diMethylethyl)-2-[2-[(Methoxycarbonyl)oxy]-1,1-diMethylethyl]phenyl Methyl est](/img/no-structure.png)

![1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine](/img/structure/B577758.png)

![4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577766.png)